molecular formula C21H18ClN3O3 B358133 14-[(4-chlorophenyl)methyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one CAS No. 896847-65-7

14-[(4-chlorophenyl)methyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

Cat. No.: B358133
CAS No.: 896847-65-7
M. Wt: 395.8g/mol
InChI Key: IZEKEPOOLDDSCJ-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrano-pyrido-furo-pyrimidines This compound is characterized by its unique fused ring structure, which includes a pyrimidine core fused with pyrano, pyrido, and furo rings

Preparation Methods

The synthesis of 3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves multiple steps, including cyclization and functional group transformations. One common synthetic route involves the cyclization of suitably functionalized precursors under specific reaction conditions. For example, the reaction of 6-chloro-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbaldehydes with formamide or formamidine acetate can yield the desired pyrimidine-fused product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Molecular docking studies have shown that similar compounds can fit into enzyme active sites through hydrogen bonding and hydrophobic interactions . Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one include:

The uniqueness of 3-(4-chlorobenzyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one lies in its fused ring structure and the presence of the 4-chlorobenzyl group, which may confer distinct biological and chemical properties.

Properties

CAS No.

896847-65-7

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8g/mol

IUPAC Name

14-[(4-chlorophenyl)methyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

InChI

InChI=1S/C21H18ClN3O3/c1-21(2)8-16-13(10-27-21)7-15-17-18(28-19(15)24-16)20(26)25(11-23-17)9-12-3-5-14(22)6-4-12/h3-7,11H,8-10H2,1-2H3

InChI Key

IZEKEPOOLDDSCJ-UHFFFAOYSA-N

SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=O)N(C=N4)CC5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=O)N(C=N4)CC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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